Cas no 84477-85-0 (Benzyl 3-methylpiperazine-1-carboxylate)

Benzyl 3-methylpiperazine-1-carboxylate structure
84477-85-0 structure
Nombre del producto:Benzyl 3-methylpiperazine-1-carboxylate
Número CAS:84477-85-0
MF:C13H18N2O2
Megavatios:234.294223308563
MDL:MFCD11101375
CID:60707
PubChem ID:10421542

Benzyl 3-methylpiperazine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1-Cbz-3-Methylpiperazine
    • Benzyl 3-methylpiperazine-1-carboxylate
    • 1-N-CBZ-3-methyl piperazine
    • 1-Piperazinecarboxylic acid, 3-methyl-, phenylmethyl ester
    • 1-benzyloxycarbonyl-3-methylpiperazine
    • 1-CBZ-(S)-3-METHYLPIPERAZINE
    • 3-methyl-1-piperazinecarboxylic acid,phenylmethyl ester
    • 3-methyl-piperazine-1-carboxylic acid benzyl ester
    • (S)-1-Cbz-3-methylpiperazine
    • JRPIQMPFKMFAOX-UHFFFAOYSA-N
    • 1-N-CBZ-3-METHYLPIPERAZINE
    • 1-(Benzyloxycarbonyl)-3-methylpiperazine
    • AK112426
    • SY113316
    • SY033772
    • ST24046102
    • Phenylmethyl 3-methyl-1-piperazinecarboxylate (ACI)
    • 3-Methylpiperazine-1-carboxylic acid benzyl ester
    • DB-031517
    • Benzyl3-methylpiperazine-1-carboxylate
    • DB-011743
    • SY289762
    • DS-13111
    • 4-CBZ-(R)-2-Methyl piperazine
    • (R)-4-Benzoxycarbonyl-2-methylpiperazine; (3R)-1-Benzyloxycarbonyl-3-methylpiperazine
    • MFCD08276257
    • 84477-85-0
    • AKOS005258640
    • PB48235
    • SB11606
    • (S)-4-Benzoxycarbonyl-2-methylpiperazine; (3S)-1-Benzyloxycarbonyl-3-methylpiperazine
    • MFCD04039319
    • SCHEMBL2579734
    • DTXSID90439643
    • SB37926
    • MFCD07367776
    • DB-011775
    • C76691
    • (S)-1-Cbz-3-methyl-piperazine
    • MDL: MFCD11101375
    • Renchi: 1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
    • Clave inchi: JRPIQMPFKMFAOX-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(C)NCC1)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 234.13700
  • Masa isotópica única: 234.136827821g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 252
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 41.6
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 1.106
  • Punto de ebullición: 358.024 °C at 760 mmHg
  • Punto de inflamación: 170.327 °C
  • PSA: 41.57000
  • Logp: 1.88360

Benzyl 3-methylpiperazine-1-carboxylate Información de Seguridad

Benzyl 3-methylpiperazine-1-carboxylate Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 3-methylpiperazine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A860199-250mg
Benzyl 3-methylpiperazine-1-carboxylate
84477-85-0 95%
250mg
$16.0 2025-02-25
eNovation Chemicals LLC
Y1231540-10G
benzyl 3-methylpiperazine-1-carboxylate
84477-85-0 97%
10g
$490 2024-07-21
abcr
AB539143-
Benzyl 3-methylpiperazine-1-carboxylate; .
84477-85-0
€115.00 2023-02-01
Chemenu
CM169503-1g
1-Cbz-3-Methylpiperazine
84477-85-0 95%
1g
$122 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50040-100mg
Benzyl 3-methylpiperazine-1-carboxylate
84477-85-0 95%
100mg
¥91.0 2022-10-09
Chemenu
CM169503-1g
1-Cbz-3-Methylpiperazine
84477-85-0 95%
1g
$*** 2023-05-29
abcr
AB539143-5 g
Benzyl 3-methylpiperazine-1-carboxylate; .
84477-85-0
5g
€554.20 2023-04-14
Fluorochem
225309-5g
1-Cbz-3-Methylpiperazine
84477-85-0 95%
5g
£328.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VP656-1g
Benzyl 3-methylpiperazine-1-carboxylate
84477-85-0 95+%
1g
1289CNY 2021-05-08
A2B Chem LLC
AC27953-5g
Benzyl 3-methylpiperazine-1-carboxylate
84477-85-0 95%
5g
$101.00 2024-04-19

Benzyl 3-methylpiperazine-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Toluene ;  8 h, rt
Referencia
N-benzyloxycarbonyl-2-phenylaminooxazolidine as a selective amine benzyloxycarbonylating reagent
Song, Chi Sung; et al, Bulletin of the Korean Chemical Society, 2005, 26(6), 983-985

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Ethanol ;  48 h, reflux
Referencia
N-Benzyloxycarbonyl-2-methylaminothiazoline as a selective benzyloxycarbonylating reagent of amines
Kim, Taek Hyeon; et al, Bulletin of the Korean Chemical Society, 2003, 24(2), 157-158

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine
Referencia
5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinolinesulfonyl)piperazine derivatives
Morikawa, Anri; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 770-3

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  5 min, 65 °C
Referencia
Microwave-Assisted Carbamoylation of Amines
Azzena, Ugo; et al, Synthetic Communications, 2007, 37(20), 3623-3634

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
A versatile synthon for chemoselective N-acylation reagents, 2-fluoro-N-mesylaniline
Kondo, Kazuhiro; et al, Journal of the Chemical Society, 1998, (18), 2973-2974

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 45 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Toluene ;  8 h, rt
Referencia
N-benzyloxycarbonyl-2-phenylaminooxazolidine as a selective amine benzyloxycarbonylating reagent
Song, Chi Sung; et al, Bulletin of the Korean Chemical Society, 2005, 26(6), 983-985

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Pyridine
2.1 Solvents: Tetrahydrofuran
Referencia
A versatile synthon for chemoselective N-acylation reagents, 2-fluoro-N-mesylaniline
Kondo, Kazuhiro; et al, Journal of the Chemical Society, 1998, (18), 2973-2974

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Ethanol ;  48 h, reflux
Referencia
N-Benzyloxycarbonyl-2-methylaminothiazoline as a selective benzyloxycarbonylating reagent of amines
Kim, Taek Hyeon; et al, Bulletin of the Korean Chemical Society, 2003, 24(2), 157-158

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Tosyl chloride ,  Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 60 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Ethanol ;  48 h, reflux
Referencia
N-Benzyloxycarbonyl-2-methylaminothiazoline as a selective benzyloxycarbonylating reagent of amines
Kim, Taek Hyeon; et al, Bulletin of the Korean Chemical Society, 2003, 24(2), 157-158

Benzyl 3-methylpiperazine-1-carboxylate Raw materials

Benzyl 3-methylpiperazine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84477-85-0)(R)-1-Cbz-2-methylpiperazine
A10144
Pureza:99%/99%
Cantidad:5.0g/10.0g
Precio ($):177.0/323.0